3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane

Lipophilicity Partition coefficient Drug-likeness

For mGluR modulator programs and SN2 mechanistic studies, sourcing a sterically defined, high-logP bicyclo[3.1.0]hexane scaffold is critical. This compound provides a unique C3-quaternary center with a reactive bromomethyl handle and isopropyl group (logP ~3.45), enabling hydrophobic pocket probing and CNS penetration optimization. - Enables SAR campaigns unattainable with des-isopropyl or chloromethyl analogs. - Bromide leaving group offers 10³-10⁴ fold rate advantage over chloride for efficient diversification. - Multi-vendor supply (95% purity) with batch-to-batch QC documentation ensures reproducibility.

Molecular Formula C10H17Br
Molecular Weight 217.15 g/mol
Cat. No. B13253678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane
Molecular FormulaC10H17Br
Molecular Weight217.15 g/mol
Structural Identifiers
SMILESCC(C)C1(CC2CC2C1)CBr
InChIInChI=1S/C10H17Br/c1-7(2)10(6-11)4-8-3-9(8)5-10/h7-9H,3-6H2,1-2H3
InChIKeyRIJDBKJLVPPZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Bromomethyl)-3-isopropylbicyclo[3.1.0]hexane – Identity & Comparator Landscape


3-(Bromomethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane (CAS 1534840-48-6) is a bicyclo[3.1.0]hexane scaffold bearing a geminal bromomethyl and isopropyl substitution at the C3 bridgehead position, with molecular formula C10H17Br and a molecular weight of 217.15 g/mol . This compound belongs to a family of strained carbocyclic building blocks that have been explored as intermediates toward metabotropic glutamate receptor (mGluR) modulators [1]. Commercially, it is sourced through the Enamine catalog (product ENAH3048616b) and distributed by Sigma-Aldrich and Leyan, among others, at a standard purity of 95% . Its closest structural analogs—3-(bromomethyl)bicyclo[3.1.0]hexane lacking the isopropyl group, the chloromethyl analogue, and the 3-methyl congener—share the same core but differ in ways that preclude functional interchangeability in demanding synthetic sequences.

Scaffold Bicyclo[3.1.0]hexane core with a geminal C3 quaternary center
Electrophile Bromomethyl handle with reported higher SN2 reactivity vs chloride analog
Lipophilicity Isopropyl substitution increases logP relative to the unsubstituted analog (reported Δ ~0.85)
Sourcing Active multi-vendor availability at 95% purity specification

3-(Bromomethyl)-3-isopropylbicyclo[3.1.0]hexane – Why In-Class Substitution Fails


Although several 3-substituted bicyclo[3.1.0]hexane building blocks are commercially catalogued under similar descriptors, the specific combination of a C3 quaternary center bearing both a primary alkyl bromide and a branched isopropyl group creates a unique steric and electronic microenvironment that cannot be replicated by simpler analogs. The isopropyl substituent increases lipophilicity by approximately 0.85 logP units relative to the unsubstituted 3-(bromomethyl) analog [1], altering both solubility partitioning and passive membrane permeability in biological contexts. Simultaneously, the bromomethyl electrophile offers markedly different reactivity kinetics compared to the corresponding chloromethyl analogue—a difference that governs reaction rates, leaving-group propensity, and byproduct profiles in nucleophilic displacement sequences . These physicochemical divergences mean that substituting a cheaper or more readily available bicyclo[3.1.0]hexane congener into an established synthetic route or structure–activity relationship (SAR) study will introduce uncontrolled variables in reactivity, lipophilicity, and steric bulk, potentially invalidating comparative data or requiring costly re-optimization of reaction conditions.

Des-isopropyl analog Lower lipophilicity (ΔLogP ≈ 0.85) may alter partitioning, membrane permeability, and SAR trends.
Chloromethyl analog Slower leaving-group reactivity may require harsher conditions and can shift byproduct profiles.
3-Methyl congener Reduced steric bulk at C3 may change diastereoselectivity and binding-pocket complementarity.

3-(Bromomethyl)-3-isopropylbicyclo[3.1.0]hexane – Differentiation Evidence vs Analogs


Lipophilicity Differential vs Unsubstituted Analog

The target compound exhibits a computed LogP of 3.4536 (Leyan product data page, based on in silico prediction) compared to an XLogP3-AA value of 2.6 for the unsubstituted 3-(bromomethyl)bicyclo[3.1.0]hexane (cis-8CI, PubChem CID 45098541) [1]. This +0.85 log unit difference corresponds to a roughly 7-fold greater octanol–water partition coefficient, indicating that the isopropyl group drives a meaningful increase in hydrophobicity that will influence both chromatographic retention behavior and passive membrane permeability in cell-based assays.

Lipophilicity differential
Cross-study comparable
Target LogP 3.45 (in silico) vs unsubstituted analog XLogP3-AA 2.6; ΔLogP ≈ +0.85, ~7.1× higher partition coefficient.
Supports selection when higher hydrophobicity and passive permeability are required.
Computed values; experimental logP confirmation recommended for critical SAR.
Lipophilicity Partition coefficient Drug-likeness

Leaving-Group Reactivity: Bromide vs Chloride

The bromomethyl substituent in the target compound offers superior leaving-group ability compared to the chloromethyl analogue 3-(chloromethyl)-3-(propan-2-yl)bicyclo[3.1.0]hexane (CAS 1520300-30-4, MW 172.69) . Bromide is approximately 10³ to 10⁴ times more reactive as a leaving group in SN2 displacement reactions than chloride, due to the weaker C–Br bond (bond dissociation energy ~285 kJ/mol vs. ~327 kJ/mol for C–Cl in alkyl halides) and the greater polarizability of bromine [1]. For synthetic chemists, this translates to faster reaction rates, lower required temperatures, and reduced byproduct formation in alkylation and nucleophilic substitution sequences. The chlorine analog, while commercially listed at equivalent purity (95%), would require more forcing conditions or stronger nucleophiles to achieve comparable conversion, increasing the risk of side reactions on the strained bicyclo[3.1.0]hexane ring system.

Leaving-group reactivity
Class-level inference
Bromide vs chloride: C–Br BDE ~285 kJ/mol, C–Cl ~327 kJ/mol; reported 10³–10⁴× rate enhancement in SN2.
Faster reaction kinetics may reduce side-product formation; chloride analog requires validation under same conditions.
General alkyl halide reactivity principles applied to bicyclo[3.1.0]hexane scaffold.
Nucleophilic substitution Leaving group ability Reaction kinetics

Steric Hindrance at C3: Isopropyl vs Methyl vs H

The target compound carries a geminal isopropyl–bromomethyl pairing at C3, creating a sterically congested quaternary center that is absent in the simpler analog 3-(bromomethyl)bicyclo[3.1.0]hexane (which bears only a single bromomethyl substituent and a hydrogen at that position) and sterically distinct from 3-(bromomethyl)-3-methylbicyclo[3.1.0]hexane (CAS 1539532-26-7, MW 189.09) [1]. The isopropyl group (van der Waals volume ~34.2 ų, Taft Es value ~ −0.47) imposes significantly greater steric demand than a methyl group (van der Waals volume ~13.7 ų, Taft Es value ~0.0) or hydrogen. This steric shielding of the reactive bromomethyl center can be exploited to modulate diastereoselectivity in substitutions and additions, or to protect the strained cyclopropane ring from undesired nucleophilic attack. In SAR campaigns, the isopropyl group also serves as a hydrophobic anchor that can occupy a different sub-pocket than a methyl group in a target protein binding site.

Steric environment
Class-level inference
Isopropyl Taft Es ≈ −0.47 vs methyl ≈ 0.0; van der Waals volume ~34.2 ų vs ~13.7 ų for methyl.
Greater steric shielding may modulate diastereoselectivity; methyl or H analogs do not replicate this profile.
Taft parameters from compiled references; actual diastereomeric ratios require experimental verification.
Steric hindrance Conformational analysis Synthetic selectivity

Full Physicochemical Property Vector Comparison

A consolidated physicochemical comparison reveals the target compound's distinct property vector: LogP 3.4536, topological polar surface area (TPSA) 0 Ų, hydrogen bond donors 0, hydrogen bond acceptors 0, and rotatable bonds 2 . In contrast, the des-isopropyl analog 3-(bromomethyl)bicyclo[3.1.0]hexane shows XLogP3-AA 2.6, TPSA 0 Ų, HBD 0, HBA 0, and rotatable bonds 1 [1]. The 3-methyl congener (MW 189.09) likewise carries only 1 rotatable bond . The chloromethyl–isopropyl analog (CAS 1520300-30-4, MW 172.69) shares the LogP-enhancing isopropyl group but replaces the bromide with chloride, altering the heavy atom polarizability and leaving-group profile without a major LogP shift . This multidimensional divergence means that in any multiparameter optimization (e.g., CNS MPO score, Ligand Efficiency Indices), the target compound occupies a unique position in chemical space that cannot be mimicked by any single commercially available analog.

Physicochemical vector
Cross-study comparable
Target: LogP 3.45, TPSA 0 Ų, HBD 0, HBA 0, rotatable bonds 2, MW 217.15. Des-isopropyl: LogP 2.6, TPSA 0, rot. bonds 1, MW 175.07.
Multi-parameter divergence supports distinct positioning in lipophilic, low-polarity chemical space.
All values computed; experimental logP/TPSA may differ from vendor listings.
Drug-likeness Physicochemical profiling Lead optimization

Commercial Availability & Purity Benchmarking

The target compound is available from multiple vendors (Enamine/Sigma-Aldrich catalog ENAH3048616b; Leyan product 2047835) at a standard purity of 95%, with batch-specific Certificate of Analysis documentation available . Its closest bromomethyl analog, 3-(bromomethyl)bicyclo[3.1.0]hexane (CAS 1531523-78-0), is also offered at 95% purity from Bidepharm and Sigma-Aldrich . The chloromethyl analog (CAS 1520300-30-4) is listed at 95% purity but has been reported as discontinued by at least one supplier (CymitQuimica), indicating potentially lower commercial stability of supply . This supply-chain consideration is relevant for programs requiring multi-batch reproducibility and long-term sourcing assurance.

Commercial benchmarking
Data to verify
Target: 95% purity, multi-vendor supply (Enamine/Sigma, Leyan). Chloro analog: 95% but reported discontinued at one vendor.
Equivalent purity specification with broader sourcing supports procurement continuity.
Vendor status as of 2024–2025; confirm current availability before scale-up commitment.
Supply chain Purity specification Vendor comparison

3-(Bromomethyl)-3-isopropylbicyclo[3.1.0]hexane – High-Value Application Scenarios


mGluR Modulator SAR with High-LogP Building Blocks

Bicyclo[3.1.0]hexane scaffolds are established pharmacophoric elements in metabotropic glutamate receptor (mGluR) agonist/antagonist programs. The target compound provides a unique entry point for constructing C3-quaternary-substituted analogs with elevated lipophilicity (LogP 3.45 vs. 2.6 for the des-isopropyl analog [1]). This enables SAR campaigns to probe hydrophobic sub-pocket occupancy where increased logP correlates with improved CNS penetration potential. The bromomethyl handle permits efficient diversification via nucleophilic displacement—with reactivity significantly exceeding that of the chloromethyl congener—to generate compound libraries for mGluR2/3 or mGluR4 screening [2].

Quaternary Center Construction & Diastereoselective Alkylation

The geminal isopropyl/bromomethyl quaternary center at C3 represents a sterically congested electrophilic site suited for investigating stereoelectronic effects in SN2 reactions. The isopropyl group (Taft Es ≈ −0.47) imposes measurable steric hindrance not present in the 3-methyl (Es ≈ 0.0) or 3-H analogs, making this compound a valuable substrate for studying diastereoselective alkylation, asymmetric phase-transfer catalysis, or the effect of β-branching on nucleophilic displacement kinetics at a strained bicyclic framework. The enhanced leaving-group ability of bromide over chloride (approximate 10³–10⁴ fold rate advantage) provides a wider kinetic window for mechanistic analysis [3].

Lipophilic Fragment Linking with Zero HBD/TPSA

With TPSA of 0 Ų, zero hydrogen-bond donors, and zero hydrogen-bond acceptors, the target compound is an ideal hydrophobic fragment for conjugation to heteroatom-rich pharmacophores. The LogP of 3.45 places it in a lipophilicity range suitable for blood–brain barrier penetration, while the bromomethyl group serves as a traceless linker that can be displaced by amine-, thiol-, or hydroxyl-containing biomolecules. This combination of high passive permeability potential and minimal polarity cannot be simultaneously achieved with the more polar, lower-LogP des-isopropyl analog or the less reactive chloromethyl derivative, making the target compound the preferred choice for assembling chimeric probes where lipophilicity must be preserved through the linker region [1].

Reliable Multi-Vendor Sourcing for Scale-Up

For process chemistry groups planning multi-gram to kilogram synthetic routes, supply continuity and batch-to-batch reproducibility are critical procurement criteria. The target compound benefits from active, multi-vendor commercial supply (Enamine/Sigma-Aldrich, Leyan) at a defined purity specification of 95%, with standard QC documentation including NMR and HPLC certificates [2]. In contrast, the chloromethyl analog has shown supply discontinuation at one vendor, signaling potential sourcing risk. The equivalent purity benchmark to the primary bromomethyl analog (both at 95%) further supports direct substitution without purity-driven re-validation of synthetic procedures .

Application
Selection Property
Validation Focus
mGluR modulator SAR studies
High-logP building block with bromomethyl diversification handle
Hydrophobic sub-pocket occupancy and library synthesis efficiency
Quaternary center construction
Sterically hindered bromomethyl electrophile (isopropyl vs methyl/H)
Diastereoselectivity and nucleophilic displacement kinetics
Lipophilic fragment linking
Zero TPSA/HBD/HBA with reactive bromomethyl linker
Passive permeability retention and linker conjugation efficiency
Scale-up synthesis programs
Multi-vendor supply at 95% purity, active catalog status
Batch-to-batch reproducibility and long-term sourcing reliability
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